molecular formula C8H8FNO2 B8732497 5-(1,3-Dioxolan-2-YL)-2-fluoropyridine

5-(1,3-Dioxolan-2-YL)-2-fluoropyridine

Cat. No.: B8732497
M. Wt: 169.15 g/mol
InChI Key: QRPNHFFCUZNQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-Dioxolan-2-yl)-2-fluoropyridine is a chemical building block of significant interest in medicinal chemistry and radiopharmaceutical research. Its core value lies in its molecular structure, which incorporates both a fluorine atom and a protected aldehyde group (the 1,3-dioxolane moiety). Researchers can leverage this structure to develop novel Positron Emission Tomography (PET) imaging agents . The protected aldehyde serves as a key functional handle, allowing for chemoselective oxime ligation with molecules containing an aminooxy group. This coupling strategy is particularly valuable for labeling complex biomolecules, such as peptides, that are otherwise difficult to radiolabel directly . Furthermore, the fluorine atom presents a potential site for nucleophilic aromatic substitution with the fluorine-18 isotope, a common radionuclide used in PET imaging. This compound enables a versatile, multi-step labeling approach, facilitating the creation of neutral, organic complexes designed for targeted molecular imaging studies. Its primary research application is in the synthesis and development of prosthetic groups for attaching the F-18 radionuclide to biologically active molecules, thereby creating specialized imaging probes for preclinical research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

5-(1,3-dioxolan-2-yl)-2-fluoropyridine

InChI

InChI=1S/C8H8FNO2/c9-7-2-1-6(5-10-7)8-11-3-4-12-8/h1-2,5,8H,3-4H2

InChI Key

QRPNHFFCUZNQRD-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CN=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of 5-(1,3-Dioxolan-2-YL)-2-fluoropyridine and Analogues

Compound Name Substituent Molecular Weight Key Properties Reactivity Applications
This compound 1,3-Dioxolan-2-yl 169.15 g/mol Polar, acid-sensitive, stable under basic Hydrolyzes in acidic conditions Drug intermediates, protecting groups
5-(4-Chlorophenyl)-2-fluoropyridine 4-Chlorophenyl 213.63 g/mol Planar structure, van der Waals stabilization Inert substituent, electron-withdrawing Biological activity studies
5-(Bromomethyl)-2-fluoropyridine Bromomethyl 190.01 g/mol High reactivity, alkylating agent Nucleophilic substitution Synthesis of derivatives
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol Amino, propargyl alcohol 166.16 g/mol Hydrogen-bonding capability Click chemistry, cycloadditions Bioconjugation, polymer chemistry

Key Observations:

  • Reactivity : The bromomethyl substituent in 5-(Bromomethyl)-2-fluoropyridine facilitates alkylation or cross-coupling reactions, contrasting with the dioxolane’s hydrolytic instability .
  • Stability : The dioxolane’s acid sensitivity necessitates careful handling in acidic environments, unlike the robust 4-chlorophenyl derivative .
Crystallographic and Intermolecular Interactions
  • 5-(4-Chlorophenyl)-2-fluoropyridine : Exhibits a dihedral angle of 38.82° between the pyridine and chlorophenyl rings, with stabilization via van der Waals forces .
  • This compound: Predicted to have weaker π-interactions due to the non-aromatic dioxolane group, relying instead on dipole-dipole interactions from its oxygen atoms.

Preparation Methods

Reaction Conditions and Optimization

  • Temperature : Optimal fluorination occurs at 275–325°C, balancing reaction rate and decomposition risks.

  • Stoichiometry : A 1:1 molar ratio of 2-chloropyridine derivative to KHF2 suffices, though excess KHF2 improves yields marginally.

  • Solvent-Free : The absence of solvent simplifies purification and reduces side reactions.

For this compound, the precursor 5-(1,3-dioxolan-2-yl)-2-chloropyridine must first be synthesized. This involves protecting a formyl group at position 5 of 2-chloropyridine with ethylene glycol under acidic conditions, followed by KHF2-mediated fluorination (Table 1).

Table 1: Fluorination of 5-(1,3-Dioxolan-2-yl)-2-chloropyridine

ParameterValueSource
Temperature300°C
Yield68–72%
Reaction Time2–4 hours
Purity>95% (after distillation)

Protection of Aldehyde Functionality via Dioxolane Formation

The 1,3-dioxolane group at position 5 originates from the protection of a formyl group, a strategy employed to stabilize reactive aldehydes during multi-step syntheses. WO Patent 1998022459A1 outlines a generalized protocol for converting aldehydes to dioxolanes using ethylene glycol and an acid catalyst (e.g., p-toluenesulfonic acid).

Stepwise Synthesis

  • Formylation of 2-Fluoropyridine : Introducing a formyl group at position 5 of 2-fluoropyridine remains challenging due to the electron-withdrawing fluorine atom. Directed ortho-metallation (DoM) using LDA (lithium diisopropylamide) followed by quenching with DMF (dimethylformamide) provides 5-formyl-2-fluoropyridine.

  • Dioxolane Protection : The aldehyde reacts with ethylene glycol in toluene under reflux with catalytic acid, yielding the protected derivative (Table 2).

Table 2: Dioxolane Protection of 5-Formyl-2-fluoropyridine

ParameterValueSource
Catalystp-TsOH (0.1 equiv)
SolventToluene
Reaction Time12 hours
Yield85–90%

Alternative Pathways via Functional Group Interconversion

Nitration and Reduction Sequences

Nitropyridines serve as versatile intermediates for introducing amines or aldehydes. Nitropyridines: Synthesis and Reactions describes nitration at position 5 of 2-fluoropyridine using mixed nitric-sulfuric acids, followed by reduction to 5-amino-2-fluoropyridine. Subsequent oxidation or diazotization and hydrolysis could generate the aldehyde, though this route remains speculative for the target compound.

Cross-Coupling Reactions

Case Study: Radiopharmaceutical Applications

PMC Article PMC3086766 highlights a related compound, 5-(1,3-dioxolan-2-yl)-2-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridine , synthesized via a four-step sequence:

  • Protection of 5-formyl-2-hydroxypyridine as a dioxolane.

  • Alkylation with a fluoroethyl polyether chain.

  • Fluorine-18 incorporation via nucleophilic substitution.

Adapting this approach, this compound could be synthesized by:

  • Step 1 : Formylation of 2-chloropyridine at position 5.

  • Step 2 : Dioxolane protection.

  • Step 3 : KHF2-mediated fluorination.

Challenges and Optimization Strategies

Regioselectivity in Formylation

The electron-deficient nature of 2-fluoropyridine complicates electrophilic substitution. Vilsmeier-Haack formylation (POCl3/DMF) under controlled conditions (0–5°C) may improve yields, though competing side reactions at positions 3 and 4 necessitate careful monitoring.

Stability of Intermediates

The 1,3-dioxolane group is acid-labile, requiring neutral or mildly acidic conditions during subsequent steps. Hydrolysis to the aldehyde occurs under strong aqueous acids, as noted in .

Scalability and Purification

  • Distillation : Effective for separating this compound (bp ~200°C) from high-boiling byproducts.

  • Chromatography : Silica gel chromatography (eluent: chloroform/methanol) resolves polar impurities .

Q & A

Q. What are common synthetic routes for 5-(1,3-Dioxolan-2-yl)-2-fluoropyridine, and how can side reactions be minimized?

The compound is typically synthesized via acetalization or fluorination strategies. For example, acetalization of hydroxyl-containing precursors with ethylene glycol or glycerol under acid catalysis is a key method, though competing etherification reactions may occur due to residual hydroxyl groups. To suppress ether by-products, precise stoichiometric control of the diol reagent and use of mild acid catalysts (e.g., p-toluenesulfonic acid) are recommended . Alternatively, halogenation of pyridine derivatives (e.g., bromo intermediates) followed by fluorination using agents like KF or CsF in polar aprotic solvents (e.g., DMF) can yield the target compound with high purity (94% yield reported) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 19F^{19}\text{F} and 1H^{1}\text{H} NMR are essential for confirming fluoropyridine and acetal moieties. The acetal proton typically resonates at δ 4.8–5.2 ppm, while fluorine atoms in the pyridine ring show distinct coupling patterns .
  • X-ray diffraction : Single-crystal X-ray analysis provides precise bond angles and dihedral angles between the pyridine and dioxolane rings. For example, planar deviations in related fluoropyridines are <0.01 Å, with inter-ring dihedral angles ~38.8°, influencing electronic conjugation . Refinement tools like SHELXL are widely used for hydrogen placement and structural optimization .

Q. How does the 1,3-dioxolane group influence the compound’s reactivity in further functionalization?

The dioxolane moiety acts as a protecting group for carbonyls, enabling selective functionalization of the pyridine ring. For instance, bromination or cross-coupling reactions (e.g., Suzuki-Miyaura) at the pyridine’s ortho or para positions can proceed without disrupting the acetal. However, acidic conditions may hydrolyze the dioxolane, necessitating pH-controlled environments .

Advanced Research Questions

Q. How can computational methods predict electronic properties and guide synthetic optimization?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effects of fluorine and the steric/electronic influence of the dioxolane. These studies reveal reduced HOMO-LUMO gaps (~4.5 eV) compared to non-fluorinated analogs, enhancing suitability for optoelectronic applications. Solvent effects (e.g., polarizable continuum models) further refine reaction pathways for fluorination or acetalization .

Q. What strategies resolve discrepancies between spectroscopic data and crystallographic results?

Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). For example, NMR may indicate rotational freedom in the dioxolane group, while X-ray shows a fixed conformation. To reconcile these, variable-temperature NMR and Hirshfeld surface analysis of crystal packing forces (e.g., van der Waals interactions) are recommended .

Q. How can reaction conditions be optimized to suppress etherification during acetalization?

Ether by-products form via competing hydroxyl group reactions. Strategies include:

  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) favor acetalization over etherification .
  • Solvent choice : Non-polar solvents (e.g., dioxane) reduce nucleophilicity of hydroxyl intermediates .
  • Kinetic control : Shorter reaction times (<12 hrs) and lower temperatures (0–25°C) limit side reactions .

Q. What are the stability profiles of this compound under varying pH and thermal conditions?

  • Acidic conditions : Hydrolysis of the dioxolane occurs at pH <3, yielding a ketone intermediate.
  • Thermal stability : TGA-DSC studies show decomposition onset at ~180°C, with fluoropyridine ring degradation preceding acetal cleavage. Storage under inert atmospheres (N2_2) at 4°C is advised for long-term stability .

Methodological Resources

  • Crystallography : Use SHELX programs for refinement, particularly SHELXL for hydrogen placement and disorder modeling .
  • Synthetic protocols : Refer to acetalization reviews for biomass-derived analogs to adapt solvent/catalyst systems .
  • Computational tools : Gaussian or ORCA for DFT, Mercury for crystal structure visualization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.